Acetyl tetrapeptide-9 Acetate

Description

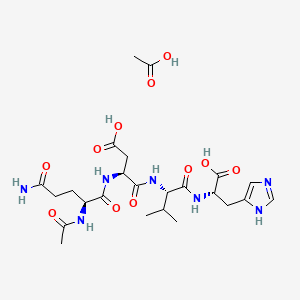

Structure

2D Structure

Properties

Molecular Formula |

C24H37N7O11 |

|---|---|

Molecular Weight |

599.6 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;acetic acid |

InChI |

InChI=1S/C22H33N7O9.C2H4O2/c1-10(2)18(21(36)28-15(22(37)38)6-12-8-24-9-25-12)29-20(35)14(7-17(32)33)27-19(34)13(26-11(3)30)4-5-16(23)31;1-2(3)4/h8-10,13-15,18H,4-7H2,1-3H3,(H2,23,31)(H,24,25)(H,26,30)(H,27,34)(H,28,36)(H,29,35)(H,32,33)(H,37,38);1H3,(H,3,4)/t13-,14-,15-,18-;/m0./s1 |

InChI Key |

FPGXWRYAENLSAL-SHDAZCTCSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)C.CC(=O)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C.CC(=O)O |

Origin of Product |

United States |

Synthesis and Chemical Modification Methodologies for Acetyl Tetrapeptide 9

Strategies for Peptide Synthesis

The creation of the core tetrapeptide structure can be achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides like Acetyl tetrapeptide-9. creative-peptides.combeilstein-journals.org This technique involves covalently attaching the first amino acid to an insoluble polymer resin, which acts as a solid support. creative-peptides.comnih.gov The peptide chain is then elongated in a stepwise manner by adding subsequent amino acids. beilstein-journals.org

The process for a tetrapeptide like Gln-Asp-Val-His would generally follow these steps:

Resin Loading: The C-terminal amino acid, Histidine (His), with its amino group protected, is attached to the solid resin. beilstein-journals.org

Deprotection: The protecting group on the amino group of the resin-bound Histidine is removed. A common protecting group used in SPPS is the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed by a base like piperidine. creative-peptides.comnih.gov

Coupling: The next amino acid in the sequence, Valine (Val), which is also N-terminally protected, is activated and added to the reaction vessel. It then forms a peptide bond with the deprotected amino group of the Histidine on the resin. creative-peptides.combeilstein-journals.org

Washing: Excess reagents are washed away, simplifying the purification process at this stage. luxembourg-bio.com

Repetition: The deprotection and coupling steps are repeated for the subsequent amino acids, Aspartic Acid (Asp) and Glutamine (Gln), until the full tetrapeptide sequence is assembled on the resin. creative-peptides.com

Cleavage: Once the synthesis of the peptide chain is complete, it is cleaved from the resin support, typically using a strong acid like trifluoroacetic acid (TFA). This step also removes any side-chain protecting groups from the amino acids. creative-peptides.com

SPPS is highly automatable, which allows for the efficient production of peptides. beilstein-journals.org

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, involves the synthesis of the peptide entirely in a solution. Unlike SPPS, the peptide is not attached to a solid support. This method requires the purification of the peptide intermediate after each coupling step. beilstein-journals.orggoogle.com

For a tetrapeptide, LPPS could involve the synthesis of dipeptide fragments, which are then coupled together to form the final tetrapeptide. google.com For example, Gln-Asp and Val-His fragments could be synthesized and purified separately, and then combined. While this method can be more labor-intensive due to the intermediate purification steps, it is often preferred for very large-scale synthesis. google.com

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |

| Principle | Peptide chain is grown on a solid resin support. luxembourg-bio.com | Peptide chain is synthesized in a solution. google.com |

| Efficiency | High efficiency for research and small to medium scale due to automation and simplified washing steps. beilstein-journals.orgluxembourg-bio.com | Can be more efficient for very large-scale industrial production. google.com |

| Purification | Purification is primarily done at the end of the synthesis after cleavage from the resin. creative-peptides.com | Requires purification of intermediates after each coupling step. beilstein-journals.orggoogle.com |

| Reagent Use | Often uses an excess of reagents to drive reactions to completion. luxembourg-bio.com | Can be more economical with reagents as intermediates are purified. |

| Purity of Crude Product | Crude product may contain deletion or truncated sequences. bio-works.com | Crude product purity can be higher if intermediates are well-purified. |

| Scalability | Scalable, but can become costly at very large scales due to the price of resins and reagents. | Generally considered more scalable for bulk manufacturing. google.com |

N-Acetylation Procedures and Their Impact on Peptide Stability and Bioactivity

Following the synthesis of the Gln-Asp-Val-His peptide, the N-terminus is acetylated to yield Acetyl tetrapeptide-9. typology.comtypology.com This is a crucial modification that involves adding an acetyl group (CH₃CO-) to the free amino group of the N-terminal Glutamine. This can be achieved using reagents like acetic anhydride. luxembourg-bio.com

The N-acetylation has several important consequences:

Increased Stability: The acetylation of the N-terminus protects the peptide from degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of proteins and peptides. lifetein.comfrontiersin.org This modification can enhance the metabolic stability of the peptide. lifetein.com

Mimicking Native Proteins: Many proteins in the body are naturally acetylated at their N-terminus. Acetylation removes the positive charge from the N-terminal amino group, making the peptide more closely resemble a segment of a native protein. lifetein.comsigmaaldrich.com

Impact on Bioactivity: By increasing stability and mimicking native structures, N-acetylation can enhance the biological activity of the peptide. lifetein.comfrontiersin.org This modification can also influence the peptide's conformation and interaction with its biological targets. frontiersin.org Research has shown that N-terminal acetylation can enhance the proteolytic stability of peptides while retaining their susceptibility to target enzymes. researchgate.net

Chromatographic Purification Techniques for Acetyl Tetrapeptide-9 Acetate (B1210297)

After synthesis and acetylation, the crude Acetyl tetrapeptide-9 must be purified to remove impurities such as truncated peptides, deletion sequences, and residual reagents from the synthesis process. creative-peptides.combio-works.com High-Performance Liquid Chromatography (HPLC) is the primary method used for this purification. creative-peptides.comhplc.eu

Reversed-Phase HPLC (RP-HPLC): This is the most common technique for peptide purification. bio-works.comhplc.eu The crude peptide mixture is passed through a column containing a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent (like acetonitrile) is used to elute the peptides based on their hydrophobicity. The highly pure fractions containing Acetyl tetrapeptide-9 are collected. hplc.eu

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. bio-works.comspringernature.com It can be a valuable orthogonal purification step to RP-HPLC. For acetylated peptides, cation-exchange chromatography can be particularly useful to separate them from their non-acetylated counterparts, as the acetylation removes a positive charge. bio-works.comspringernature.comnih.gov Combining IEX and RP-HPLC can lead to a final product with very high purity (e.g., >99%). bio-works.com

The final purified peptide is often obtained as an acetate salt through lyophilization from a solution containing acetic acid, which enhances its stability and solubility in water. caymanchem.com

Design and Synthesis of Structural Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a peptide influences its biological activity. elifesciences.orguit.no For Acetyl tetrapeptide-9, SAR studies would involve synthesizing a series of structural analogs and evaluating their activity.

The design of analogs could involve:

Amino Acid Substitution: Replacing one or more amino acids in the sequence (Gln-Asp-Val-His) with other amino acids (e.g., natural or non-natural amino acids) to probe the importance of each residue. For instance, substituting Valine with other hydrophobic residues like Leucine or Isoleucine could reveal the impact of side-chain bulk and shape on activity. mdpi.comresearchgate.net Studies on other tetrapeptides have shown that the hydrophobicity and bulk of amino acids at specific positions are critical for their activity. researchgate.net

Modifications of Side Chains: Chemically modifying the side chains of the amino acids, for example, the imidazole (B134444) ring of Histidine or the carboxyl group of Aspartic Acid.

Stereochemical Modifications: Synthesizing analogs with D-amino acids instead of the natural L-amino acids to assess the role of stereochemistry in receptor binding and to increase resistance to proteolytic degradation. uit.no

Backbone Modifications: Introducing changes to the peptide backbone to alter its conformation and stability.

These analogs would be synthesized using the same principles of SPPS or LPPS, followed by N-acetylation and purification. uit.no By comparing the biological activities of these analogs to the parent Acetyl tetrapeptide-9, researchers can identify the key structural features required for its function, which can guide the design of more potent or stable therapeutic peptides. elifesciences.orgnih.gov

Molecular and Cellular Mechanisms of Action of Acetyl Tetrapeptide 9 Acetate

Regulation of Extracellular Matrix (ECM) Homeostasis

The extracellular matrix is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. Acetyl tetrapeptide-9 acetate (B1210297) plays a significant role in maintaining the balance of this matrix, primarily by influencing the synthesis and organization of its key components.

Specific Interaction with Proteoglycans: Focus on Lumican

Proteoglycans are a major component of the connective tissue matrix, where they are involved in binding water and regulating the assembly of other matrix components. Acetyl tetrapeptide-9 acetate specifically targets a small leucine-rich proteoglycan (SLRP) called Lumican.

Research has demonstrated that Acetyl tetrapeptide-9 has the capacity to stimulate the synthesis of Lumican in aged human dermal fibroblasts. biakhim.com.ua This upregulation appears to occur at both the transcriptional and translational levels, meaning it both increases the genetic expression of Lumican and the subsequent production of the Lumican protein. In vitro studies have shown a significant, dose-dependent increase in Lumican synthesis in fibroblasts treated with Acetyl tetrapeptide-9. biakhim.com.ua One study reported a notable increase in Lumican synthesis compared to a control group. cosmacon.de Another study on a pseudo-dermal model further confirmed that Acetyl tetrapeptide-9 boosted Lumican synthesis, showing a 58.4% increase compared to the control. biakhim.com.ua

Table 1: In Vitro Stimulation of Lumican Synthesis by Acetyl Tetrapeptide-9

| Treatment | Concentration | Result | Source |

|---|---|---|---|

| Acetyl Tetrapeptide-9 | 2.2 µg/ml | +58.4% increase in Lumican synthesis vs. control in a pseudo-dermal model | biakhim.com.ua |

| Acetyl Tetrapeptide-9 | Not specified | 115% increase in Lumican synthesis vs. control | cosmacon.de |

Direct and Indirect Stimulation of Collagen Synthesis and Assembly

In addition to its effects on Lumican, Acetyl tetrapeptide-9 also directly and indirectly stimulates the synthesis and assembly of collagen, particularly Collagen Type I, which is the most abundant type of collagen in the skin.

In vitro studies have confirmed that Acetyl tetrapeptide-9 significantly enhances the production of Collagen Type I by human dermal fibroblasts. biakhim.com.uacosmeticsciencetechnology.com This effect has been shown to be dose-dependent. biakhim.com.ua Research has documented substantial increases in Collagen I synthesis in fibroblasts treated with this peptide. cosmeticsciencetechnology.com

Table 2: In Vitro Stimulation of Collagen Type I Synthesis by Acetyl Tetrapeptide-9

| Treatment | Concentration | Result | Source |

|---|---|---|---|

| Acetyl Tetrapeptide-9 | 2.2 µg/ml | +49% increase in Collagen I synthesis vs. control | cosmeticsciencetechnology.com |

| Acetyl Tetrapeptide-9 | 7.4 µg/ml | +112% increase in Collagen I synthesis vs. control | cosmeticsciencetechnology.com |

The enhanced production of Collagen Type I is preceded by the upregulation of the corresponding gene, COL1A1. Acetyl tetrapeptide-9 has been shown to significantly increase the expression of the COL1A1 gene in human dermal fibroblasts in culture. biakhim.com.uacosmeticsciencetechnology.com This indicates that the peptide's mechanism of action includes signaling pathways that lead to the transcriptional activation of the primary gene responsible for Collagen Type I production.

Table 3: In Vitro Stimulation of COL1A1 Gene Expression by Acetyl Tetrapeptide-9

| Treatment | Concentration | Result | Source |

|---|---|---|---|

| Acetyl Tetrapeptide-9 | 2.2 µg/ml | +22% increase in COL1A1 gene expression vs. control | cosmeticsciencetechnology.com |

Influence on Other Key ECM Components: Elastin (B1584352) and Glycosaminoglycans (GAGs)

This compound plays a significant role in modulating key components of the extracellular matrix (ECM) beyond collagen, including elastin and glycosaminoglycans (GAGs). typology.comtypology.comnih.gov This signal peptide stimulates the production of these essential molecules, which are vital for maintaining the skin's structural integrity, elasticity, and hydration. typology.comtypology.comnih.govpaulaschoice.se

The peptide has been shown to increase the levels of elastin and GAGs, such as hyaluronic acid, which naturally diminish with age. typology.comtypology.com By promoting the synthesis of these molecules, this compound helps to preserve a healthy and functional ECM. typology.comtypology.com GAGs, in particular, are crucial for skin hydration and have regenerative properties, supporting the collagen network by inhibiting enzymes that degrade collagen. zelens.com The stimulation of GAGs contributes to the skin's ability to retain moisture, resulting in a more plump and firm appearance. paulaschoice.seulprospector.com

Fibroblast Activation and Functional Modulation

Receptor-Mediated Signaling Pathways Initiated by this compound

This compound functions as a signal peptide, initiating its effects by binding to specific receptors on the surface of fibroblasts. nih.govinci.guide This binding action mimics the natural signaling mechanisms of the skin, triggering a cascade of intracellular events that regulate fibroblast activities. inci.guidebiosynth.com As a synthetic peptide, it is designed to emulate the function of matrikines, which are small peptides derived from the degradation of ECM proteins that can, in turn, regulate cellular activities. inci.guide

While the precise receptors are not always explicitly detailed in all literature, the mechanism involves the stimulation of signaling pathways that lead to the increased synthesis of ECM components. nih.govinci.guide It is suggested that signal peptides like acetyl tetrapeptide-9 can modulate protein turnover by activating pathways such as the transforming growth factor-beta (TGF-β) pathway. nih.govmdpi.com The TGF-β pathway is a critical regulator of fibroblast proliferation and ECM production. mdpi.com Activation of this pathway can upregulate the expression of genes responsible for the synthesis of collagen and other ECM proteins. nih.gov Additionally, signal peptides can activate protein kinase C, an enzyme involved in cell growth and migration. nih.govmdpi.com

Impact on Fibroblast Proliferation and Metabolic Activity

This compound has a demonstrated positive effect on the proliferation and metabolic activity of fibroblasts. typology.comtypology.combiakhim.com.ua In vitro studies have shown that this peptide can stimulate the growth of fibroblast cells. biakhim.com.ua An analysis of the gene expression profile of human dermal fibroblasts treated with tetrapeptide-9 revealed an increase in the expression of two genes that code for fibroblast growth factors, suggesting a positive impact on their growth rate. biakhim.com.ua

The peptide also boosts the metabolic functions of fibroblasts, leading to an increased synthesis of structural proteins and proteoglycans that form the ECM. mdpi.combiakhim.com.ua Specifically, it has been shown to significantly increase the synthesis of lumican and collagen I in a dose-dependent manner in cultured human dermal fibroblasts. biakhim.com.uacosmacon.de This enhanced metabolic activity is crucial for maintaining a healthy and functional ECM, which is essential for skin repair and regeneration.

| Parameter | Effect of this compound | Supporting Evidence |

|---|---|---|

| Fibroblast Proliferation | Stimulates fibroblast cell growth. biakhim.com.ua | Increased expression of genes coding for fibroblast growth factors. biakhim.com.ua |

| Metabolic Activity | Increases synthesis of ECM components. mdpi.combiakhim.com.ua | Significantly increased synthesis of lumican and collagen I. biakhim.com.uacosmacon.de |

Contributions to Dermal Remodeling and Regeneration Processes

This compound makes significant contributions to the processes of dermal remodeling and regeneration. ulprospector.cominci.guide Its primary mechanism of action involves stimulating the skin's natural regenerative capabilities. inci.guidebiosynth.com A key target of this peptide is the proteoglycan lumican, which plays a crucial role in the organization and stabilization of collagen fibers. inci.guidebiakhim.com.uacosmacon.de By boosting lumican synthesis, this compound promotes the proper assembly of collagen fibrils into functional fibers, which is essential for the structural integrity and resistance of the skin. typology.combiakhim.com.ua

The peptide also directly stimulates the synthesis of collagen I, the main component of the dermal collagen fibers. ulprospector.combiakhim.com.uaamericanchemicalsuppliers.com This dual action of enhancing both lumican and collagen I production leads to a global restructuring of the dermal matrix. ulprospector.com In vitro studies have demonstrated a significant, dose-dependent increase in both lumican and collagen I synthesis by human dermal fibroblasts treated with acetyl tetrapeptide-9. biakhim.com.ua This results in a denser and more organized ECM.

In Vitro and Ex Vivo Research Methodologies and Findings

Cellular Models for Investigating Acetyl Tetrapeptide-9 Acetate (B1210297)

Primary Human Dermal Fibroblast Cultures and Subcultures

Primary human dermal fibroblasts are a fundamental in vitro model for studying the effects of cosmetic ingredients on the skin. These cells are responsible for synthesizing the extracellular matrix (ECM), which provides structural support to the skin. ci.guide Researchers utilize cultures of these fibroblasts to observe how acetyl tetrapeptide-9 acetate influences cellular behavior and ECM production. creative-peptides.com

Studies have shown that this compound can stimulate fibroblasts by binding to specific receptors on their membranes. ci.guidecreative-peptides.com This interaction triggers intracellular signaling pathways that lead to an increase in the synthesis of key ECM components, including collagen I and lumican. ci.guidebismancosmetic.com Lumican is a proteoglycan that plays a vital role in organizing collagen fibrils into functional fibers, which is essential for maintaining skin firmness and elasticity. ci.guidetypology.comtypology.comcosmacon.de The natural synthesis of lumican is known to decline with age, making its stimulation a key target for anti-aging research. ci.guide

By analyzing fibroblast cultures treated with this compound, researchers can quantify the upregulation of these essential proteins and gain insights into the peptide's regenerative capabilities. ci.guidecreative-peptides.com

Reconstructed Skin Models and Pseudo-Dermal Systems for Tissue-Level Analysis

To bridge the gap between monolayer cell cultures and in vivo human skin, researchers employ reconstructed skin models and pseudo-dermal systems. These three-dimensional models more closely mimic the complex architecture and physiological environment of human skin.

Pseudo-Dermal Systems: These systems are engineered to replicate the dermal compartment of the skin and are primarily used to study the organization of the extracellular matrix. By incorporating fibroblasts into a collagen-based matrix and treating them with this compound, scientists can visualize the improved organization and anchoring of collagen fibrils. ci.guide This provides direct evidence of the peptide's ability to enhance the structural integrity of the skin.

Molecular Biology Techniques for Mechanistic Elucidation

To understand the precise mechanisms by which this compound functions, a variety of molecular biology techniques are employed. These methods allow for the detailed analysis of changes in gene and protein expression within the cellular models.

Quantitative Reverse Transcriptase-Polymerase Chain Reaction (qRT-PCR) for Gene Expression Profiling

Quantitative Reverse Transcriptase-Polymerase Chain Reaction (qRT-PCR) is a highly sensitive technique used to measure the levels of specific messenger RNA (mRNA) molecules. qiagen.comnih.govmdpi.com By quantifying mRNA, researchers can determine the extent to which a particular gene is being expressed. In the context of this compound research, qRT-PCR is used to assess the expression of genes encoding for proteins like collagen and lumican in treated fibroblasts. An increase in the mRNA levels for these proteins provides evidence that the peptide's effects originate at the genetic level, stimulating the cellular machinery to produce more of these structural components.

Immunoblotting and ELISA for Protein Expression and Secretion Quantification

While qRT-PCR measures gene expression, immunoblotting (also known as Western blotting) and Enzyme-Linked Immunosorbent Assay (ELISA) are used to detect and quantify the actual proteins. avivasysbio.combosterbio.com

Immunoblotting: This technique allows for the separation of proteins by size and their subsequent identification using specific antibodies. bosterbio.com Researchers can use immunoblotting to confirm that the increased gene expression observed with qRT-PCR translates into higher levels of collagen and lumican proteins within the fibroblasts.

ELISA: This is a plate-based assay that can quantify the amount of a specific protein in a sample, such as the cell culture medium. avivasysbio.com ELISA is particularly useful for measuring the secretion of proteins like collagen from fibroblasts into the extracellular space, providing a direct measure of the peptide's impact on ECM production.

DOT-BLOT Technique for Collagen I Synthesis Measurement

The DOT-BLOT technique is a simplified method for detecting and quantifying proteins. In this assay, a sample containing the protein of interest is dotted directly onto a membrane, which is then probed with a specific antibody. This technique can be used to measure the synthesis of Collagen I by fibroblasts treated with this compound. The intensity of the resulting dot is proportional to the amount of Collagen I present, offering a straightforward way to assess the peptide's efficacy in stimulating collagen production.

| Research Area | Technique | Key Findings |

| Cellular Response | Primary Human Dermal Fibroblast Cultures | This compound stimulates fibroblasts to increase the production of extracellular matrix components. ci.guidecreative-peptides.com |

| Tissue-Level Effects | Reconstructed Skin Models | Application of the peptide leads to increased dermal density and improved organization of collagen fibers. ci.guidecosmacon.de |

| Gene Expression | qRT-PCR | Upregulation of genes encoding for Collagen I and Lumican is observed in treated fibroblasts. |

| Protein Synthesis | Immunoblotting and ELISA | Increased levels of Collagen I and Lumican proteins are detected both within the cells and secreted into the culture medium. ci.guide |

| Collagen Production | DOT-BLOT | A measurable increase in Collagen I synthesis is confirmed in fibroblasts exposed to this compound. |

Biophysical and Imaging Techniques for ECM Structure Analysis

The structural integrity of the dermal extracellular matrix, primarily composed of collagen and elastin (B1584352) fibers, is paramount for skin's mechanical properties. Advanced biophysical and imaging techniques have been instrumental in elucidating the impact of Acetyl tetrapeptide-9 on the organization and density of these crucial fibers.

Microscopy Applications for Fiber Visualization

While direct studies employing confocal microscopy to visualize the effects of Acetyl tetrapeptide-9 on the broader collagen and elastin fiber network are not extensively detailed in publicly available research, the mechanism of action of this peptide strongly implies significant organizational changes. Acetyl tetrapeptide-9 is known to stimulate the synthesis of lumican, a proteoglycan that plays a pivotal role in the proper assembly and organization of collagen fibrils. nih.govmdpi.comnmpharmtech.comcosmacon.deci.guidetypology.com

In vitro studies on aged human dermal fibroblasts have demonstrated that Acetyl tetrapeptide-9 significantly increases the synthesis of lumican. nih.gov Immunohistochemical visualization in these studies showed a clear increase in lumican (visualized in green) in a dose-dependent manner. nih.gov This upregulation of lumican is a key indicator of improved collagen fiber organization, as lumican is essential for regulating collagen fibril diameter and spacing, leading to a more uniform and stable collagen network. nih.gov

Further research on a pseudo-dermis model, consisting of collagen lattices populated with human fibroblasts, confirmed that Acetyl tetrapeptide-9 boosted the synthesis of lumican, which appeared in green/yellow via immunohistochemistry. nih.gov This provides visual evidence of the peptide's targeted action on a critical component for ECM organization.

Assessment of Mechanical Properties in Tissue Constructs

Comparative Studies with Other Bioactive Peptides Affecting ECM Metabolism

The field of bioactive peptides is rich with molecules designed to influence ECM metabolism, with signal peptides being a prominent category. These peptides, including Acetyl tetrapeptide-9, function by signaling fibroblasts to increase the production of ECM components like collagen, elastin, and fibronectin. nih.gov

In vitro studies have provided quantitative data on the efficacy of Acetyl tetrapeptide-9 in stimulating key ECM components. For instance, treatment of human dermal fibroblasts with Acetyl tetrapeptide-9 resulted in a significant, dose-dependent increase in the gene expression of Collagen Type I (COL1A1). nih.gov This effect on collagen synthesis is a cornerstone of its anti-aging properties. nmpharmtech.comcosmacon.de

| In Vitro Model | Target Molecule | Treatment | Result (Compared to Control) |

| Aged Human Dermal Fibroblasts | Lumican Synthesis | Acetyl Tetrapeptide-9 (2.2 µg/ml) | +115% |

| Pseudo-dermis (Collagen Lattice with Fibroblasts) | Lumican Synthesis | Acetyl Tetrapeptide-9 (2.2 µg/ml) | +58.4% |

| Human Dermal Fibroblasts | Collagen I (COL1A1) Gene Expression | Acetyl Tetrapeptide-9 (2.2 µg/ml) | Significant Increase |

While direct, head-to-head quantitative comparisons with other well-known peptides like Palmitoyl pentapeptide-4 (Matrixyl®) or Palmitoyl tetrapeptide-7 in the same study are not extensively published, the available data allows for a qualitative comparison based on their mechanisms of action. Palmitoyl pentapeptide-4, for example, is a fragment of procollagen Type I and is reported to stimulate the synthesis of collagen (Types I and III) and fibronectin. mdpi.com Similarly, Palmitoyl tripeptide-1 is known to stimulate the production of ECM proteins by targeting TGF-β. nih.gov

Acetyl tetrapeptide-9 distinguishes itself through its specific targeting of lumican, a key proteoglycan for collagen fiber organization. nih.govmdpi.comcosmacon.deci.guidetypology.com This suggests a more focused approach on not just the quantity, but also the quality and arrangement of collagen fibers, which is crucial for functional and resilient skin. While other peptides also demonstrate efficacy in boosting ECM protein synthesis, the unique mechanism of Acetyl tetrapeptide-9 offers a complementary strategy in the multifaceted approach to skin rejuvenation.

Advanced Research Perspectives and Future Directions

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To achieve a more holistic view of how Acetyl Tetrapeptide-9 Acetate (B1210297) functions at a molecular level, researchers are turning to "omics" technologies. This approach allows for a large-scale study of biological molecules and their interactions within a cell or organism.

Transcriptomic analysis, which studies the complete set of RNA transcripts, has been employed to understand the genetic response to Acetyl Tetrapeptide-9. Studies have shown that this peptide can stimulate the expression of genes crucial for ECM integrity. For instance, gene expression profiling using DNA arrays has revealed that Acetyl Tetrapeptide-9 stimulates fibroblast cell growth and the production of several structural proteins and proteoglycans of the extracellular matrix. biakhim.com.ua Specifically, it has been shown to significantly increase the gene expression of Collagen I (COL1A1) in human dermal fibroblasts. biakhim.com.ua

Proteomic studies, which focus on the entire set of proteins, have corroborated these findings. Treatment with Acetyl Tetrapeptide-9 has been shown to boost the synthesis of key dermal proteins. A notable finding is the significant, dose-dependent increase in lumican synthesis by aged human dermal fibroblasts. biakhim.com.ua Lumican is a proteoglycan essential for the proper assembly and organization of collagen fibrils. vulcanchem.comijdvl.com Furthermore, the peptide has been demonstrated to significantly increase the synthesis of Collagen I, a primary structural component of the dermis. biakhim.com.uamdpi.com

| Technology | Key Findings | Affected Molecules |

| Transcriptomics (DNA Array, qRT-PCR) | Stimulation of fibroblast cell growth and gene expression of ECM components. biakhim.com.ua | Collagen I (COL1A1 gene) biakhim.com.ua |

| Proteomics (DOT-BLOT) | Increased synthesis of structural proteins and proteoglycans. biakhim.com.ua | Lumican, Collagen I biakhim.com.uamdpi.com |

Network analysis is a powerful computational tool used to map the complex web of interactions between genes, proteins, and other molecules. mdpi.comuoc.edu This approach helps to identify key signaling pathways that are modulated by a specific compound. While specific network analyses for Acetyl Tetrapeptide-9 are still emerging, it is known to act as a signal peptide, mimicking the function of the matrikine lumican to regulate fibroblast activities. biosynth.com This suggests that it likely influences signaling pathways involved in cell growth, differentiation, and ECM production. The binding of Acetyl Tetrapeptide-9 to receptors on fibroblast membranes is thought to activate these downstream pathways, leading to the observed increase in collagen and lumican synthesis. creative-peptides.com Further network analysis will be crucial to fully elucidate the interconnected pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, which is a known regulator of collagen production. mdpi.com

Development of Advanced Delivery Systems for Enhanced Research Applications

The efficacy of peptides in research and potential therapeutic applications can be limited by their delivery across biological membranes. To address this, researchers are developing advanced delivery systems. For Acetyl Tetrapeptide-9, liposome (B1194612) encapsulation has been explored and has shown a significant increase in dermal retention in porcine skin models, suggesting its potential for use with microneedle patches or nanocrystal formulations. vulcanchem.com Other nanodelivery systems, such as polymeric nanoparticles, are also being investigated to improve the stability and release of peptides for more precise and efficient topical delivery in research settings. researchgate.net

| Delivery System | Key Advantage | Potential Research Application |

| Liposome Encapsulation | 3.2-fold higher dermal retention. vulcanchem.com | Studies requiring sustained local concentration in skin models. |

| Nanocrystal Formulations | Enhanced penetration and stability. vulcanchem.com | In vitro and ex vivo skin permeation studies. |

| Polymeric Nanoparticles | Controlled release and targeting. researchgate.net | Investigating long-term cellular responses. |

Exploration of Novel Bioactivities Beyond Dermal ECM Remodeling

While the primary focus of Acetyl Tetrapeptide-9 research has been on its effects on the dermal ECM, scientists are now exploring other potential biological activities. Given that peptides can have diverse roles in the body, including acting as signaling molecules in inflammation and immunity, there is a rationale for investigating the broader bioactivity of Acetyl Tetrapeptide-9. ijdvl.com For example, other tetrapeptides have been shown to interact with receptors involved in immune responses. nih.gov Future studies may uncover novel functions for Acetyl Tetrapeptide-9 in areas such as wound healing, anti-inflammatory processes, or cellular defense mechanisms.

Computational Modeling and In Silico Prediction of Peptide-Receptor Interactions

Computational modeling and in silico (computer-based) simulations are becoming increasingly important tools in peptide research. umn.eduacs.org These methods allow scientists to predict how a peptide like Acetyl Tetrapeptide-9 might bind to its target receptors on a molecular level. nih.gov By creating structural models of the peptide and potential receptors, researchers can gain insights into the specific amino acid interactions that drive the binding process. nih.gov This information is invaluable for understanding the peptide's mechanism of action and for designing new peptide variants with enhanced or more specific activities. While the exact receptor for Acetyl Tetrapeptide-9 is still being fully characterized, computational approaches can help to narrow down the potential candidates and guide further experimental validation. creative-peptides.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.